Aurein 2.5 is a cationic antimicrobial peptide derived from the skin secretions of the Australian tree frog, Ranoidea aurea. It consists of 16 amino acids with the sequence GLFDIVKKVVGAFGSL. This peptide exhibits significant antibacterial, antifungal, and anticancer properties, making it a subject of interest in biomedical research and therapeutic applications . Aurein 2.5 is classified within the family of alpha-helical antimicrobial peptides, which are known for their ability to disrupt microbial membranes due to their amphipathic nature .
Methods of Synthesis
Aurein 2.5 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain on a solid support, facilitating the formation of complex structures with high purity and yield. The synthesis process typically involves:
Technical Details
The synthesis of Aurein 2.5 requires careful control of reaction conditions to ensure proper folding and functionality. The final product may undergo characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and structural integrity .
Structure
Aurein 2.5 adopts an alpha-helical conformation when interacting with lipid membranes, which is crucial for its antimicrobial activity. The amphipathic nature of this structure allows it to insert into bacterial membranes effectively, leading to membrane disruption.
Data
Aurein 2.5 primarily acts through membrane disruption mechanisms. Upon contact with microbial membranes, it undergoes conformational changes that facilitate its insertion into lipid bilayers. This process can be described as follows:
These reactions highlight the peptide's effectiveness against various microbial strains, including bacteria and fungi .
The mechanism by which Aurein 2.5 exerts its antimicrobial effects involves several key steps:
Physical Properties
Chemical Properties
Aurein 2.5 has several potential scientific applications:
The proliferation of multidrug-resistant (MDR) bacteria represents a critical threat to global public health, with resistant pathogens causing approximately 326,000 deaths annually [9]. The evolution of "dominant MDR clades" – genetically conserved bacterial lineages exhibiting efficient transmission and resistance acquisition – has accelerated this crisis. Notable examples include:
Biofilms exacerbate resistance, protecting bacteria within extracellular polymeric substances (EPS) that reduce antibiotic penetration up to 1,000-fold [4]. Approximately 80% of human bacterial infections involve biofilms, including device-associated infections (catheters, prosthetics) and chronic tissue infections (diabetic ulcers, cystic fibrosis) [4]. The biofilm matrix limits antimicrobial access while promoting horizontal gene transfer, enabling ARG dissemination among embedded cells [4] [10].
Table 1: Dominant Multidrug-Resistant Bacterial Clades
Bacterial Species | Resistance Traits | Primary Infection Sites | Global Prevalence |
---|---|---|---|
Escherichia coli ST131 | ESBLs (e.g., CTX-M-15), Fluoroquinolones | Urinary tract, Bloodstream | >100 countries |
Staphylococcus aureus ST239 | SCCmec IV, PVL toxins | Skin/soft tissue, Surgical sites | Predominant in Americas/Asia |
Acinetobacter baumannii Clade 2.5.6 | Carbapenemases, Aminoglycoside-modifying enzymes | Lungs, Wounds | Expanding globally since 2006 |
AMPs are evolutionarily conserved defense molecules (<5 kDa) produced by all domains of life. Their mechanisms diverge from conventional antibiotics through:
Unlike antibiotics targeting specific metabolic pathways, AMPs induce rapid membrane depolarization and leakage of cytoplasmic content, causing cell death within minutes [7]. This membrane specificity makes them less prone to conventional resistance mechanisms, though bacterial membrane remodeling (e.g., altered lipid A acylation) can confer AMP tolerance [6].
Aurein 2.5 (GLFDIVKKVVGAFGSL-NH₂) is a 16-residue, C-terminally amidated α-helical peptide isolated from the granular dorsal glands of the Australian Litoria aurea (Green and Golden Bell Frog) [2] [8]. Key features include:
Aurein 2.5 exemplifies amphibian AMPs optimized for rapid membrane disruption, offering a template for designing novel anti-infectives against biofilm-associated MDR infections.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: